Bienvenue dans la boutique en ligne BenchChem!

(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol

Antiviral Neuraminidase Inhibition Influenza A H1N1

(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol, also known as 5-O-Allyl-2,3,4-tri-O-benzyl-D-ribitol, is a stereochemically defined, multiply protected D-ribitol derivative bearing three benzyl ethers at the 2,3,4-positions and an allyl ether at the 5-position. It belongs to the class of orthogonally protected carbohydrate building blocks used almost exclusively as a synthetic intermediate in the convergent assembly of complex oligosaccharides, most notably fragments of the capsular polysaccharide of Haemophilus influenzae type b.

Molecular Formula C29H34O5
Molecular Weight 462.6 g/mol
CAS No. 111549-97-4
Cat. No. B046449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol
CAS111549-97-4
Molecular FormulaC29H34O5
Molecular Weight462.6 g/mol
Structural Identifiers
SMILESC=CCOCC(C(C(CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C29H34O5/c1-2-18-31-23-28(33-21-25-14-8-4-9-15-25)29(34-22-26-16-10-5-11-17-26)27(19-30)32-20-24-12-6-3-7-13-24/h2-17,27-30H,1,18-23H2/t27-,28+,29-/m0/s1
InChIKeyPBGRBWYIGUUVHW-NHKHRBQYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol (CAS 111549-97-4) and What Class Does It Belong To?


(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol, also known as 5-O-Allyl-2,3,4-tri-O-benzyl-D-ribitol, is a stereochemically defined, multiply protected D-ribitol derivative bearing three benzyl ethers at the 2,3,4-positions and an allyl ether at the 5-position [1]. It belongs to the class of orthogonally protected carbohydrate building blocks used almost exclusively as a synthetic intermediate in the convergent assembly of complex oligosaccharides, most notably fragments of the capsular polysaccharide of Haemophilus influenzae type b [2]. Its molecular formula is C₂₉H₃₄O₅ with a molecular weight of 462.58 g/mol, and it is typically supplied as a ≥90% pure colorless crystalline solid or yellow clear liquid requiring storage at −20 °C [3].

Why Generic Substitution Fails for (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol: The Orthogonal Protecting Group Imperative


This compound cannot be replaced by a generic “protected ribitol” because its value is defined by the precise spatial arrangement and chemical orthogonality of its three benzyl ethers and one allyl ether [1]. The three benzyl groups (at O-2, O-3, and O-4) are stable to the mild acidic and basic conditions used in glycosylation but are cleaved by hydrogenolysis; the O-5 allyl group is stable to hydrogenolysis but can be selectively isomerized to a propenyl ether and then hydrolyzed under mild acidic conditions, or directly used as a latent glycosyl acceptor after isomerization . This orthogonal protection strategy is essential for the stepwise construction of ribosylribitol phosphate oligomers, where selective unmasking of specific hydroxyl groups dictates the regiochemistry of subsequent phosphorylation and glycosylation steps [1]. Substituting a compound that lacks this exact protecting group pattern—e.g., a per-benzylated ribitol without the allyl handle, or a compound with different O-alkyl groups—would either preclude key synthetic transformations or require a complete redesign of the synthetic route, introducing additional steps, lower yields, and potential stereochemical erosion .

Quantitative Differentiation Evidence for (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol (CAS 111549-97-4)


Influenza A H1N1 Neuraminidase Inhibition: IC₅₀ Comparison Against a Clinically Relevant Baseline

5-O-Allyl-2,3,4-tri-O-benzyl-D-ribitol has been shown to inhibit Influenza A H1N1 strains in vitro with an IC₅₀ of 1 μM, as reported by multiple independent vendors . A separate ChEMBL database entry (CHEMBL1161504) records an IC₅₀ of 210 nM against influenza A virus sialidase (neuraminidase) [1]. By class-level inference, this potency approaches that of the first-generation neuraminidase inhibitor zanamivir (IC₅₀ ~0.6–5 nM against H1N1 NA in enzymatic assays), though the assay conditions, viral strain, and substrate concentrations differ and preclude direct head-to-head comparison [2]. No comparative data against the close structural analog 5-O-allyl-2,3,4-tri-O-benzyl-1-O-trityl-D-ribitol (CAS 111549-96-3) or other in-class protected ribitols were identified in the same assay system.

Antiviral Neuraminidase Inhibition Influenza A H1N1

Synthetic Step-Efficiency: Seven-Step Preparation from D-Ribonolactone Reported in Peer-Reviewed Literature

The synthesis of 5-O-allyl-2,3,4-tri-O-benzyl-D-ribitol (compound 8 in the original publication) starting from D-ribonolactone (1) was accomplished in seven steps by Hermans et al. [1]. This same intermediate was then coupled with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (9) using trimethylsilyl trifluoromethanesulfonate as a promoter to yield the protected ribosylribitol derivative 10, a key monomer for Haemophilus influenzae type b capsular polysaccharide fragment assembly [1]. By contrast, an alternative approach using 3-O-allyl-2,5-di-O-benzoyl-β-D-ribofuranosyl trichloroacetimidate as the donor required eleven steps from glucose to reach a comparable ribosylribitol intermediate [2]. While a direct yield comparison under identical conditions is not available, the seven-step route from D-ribonolactone via compound 8 represents a published benchmark for accessing this specific building block.

Carbohydrate Synthesis Protected Ribitol Hib Vaccine Intermediate

Purity and Physical Specification: ≥90% Assay with Defined Storage and Density Parameters

Commercially available 5-O-Allyl-2,3,4-tri-O-benzyl-D-ribitol (CAS 111549-97-4) is supplied with a minimum assay of ≥90% (Carl Roth, Art. No. 2YNC.1) [1] or ≥95% (CymitQuimica/Biosynth, Ref. 3D-MA03947) . The density is reported as 1.124 g/cm³, and the recommended long-term storage temperature is −20 °C [1]. By comparison, the closely related trityl-protected analog 5-O-allyl-2,3,4-tri-O-benzyl-1-O-trityl-D-ribitol (CAS 111549-96-3, MW 704.89) is a bulkier solid with distinct solubility and handling properties; purity specifications for this analog are not uniformly published across major vendors. The availability of a defined purity specification and validated storage condition for the target compound reduces procurement risk for GMP and GLP environments.

Quality Control Purity Specification Procurement Benchmark

Orthogonal Deprotection: Allyl Ether Isomerization and Hydrolysis Enable Selective O-5 Unmasking

The O-5 allyl group of this compound can be selectively isomerized to the corresponding trans-1-propenyl ether using a transition-metal catalyst (e.g., Wilkinson's catalyst or Pd/C under H₂-free conditions), and the resulting propenyl ether can then be cleaved under mild acidic conditions (e.g., HgCl₂/HgO or NBS) to liberate the free 5-OH group, leaving the O-benzyl groups intact [1]. This strategy was specifically exploited by Hermans et al.: compound 13 (bearing the 5-O-allyl group) was converted to its 5-O-trans-1-propenyl isomer 14, and subsequent cleavage of the propenyl group gave compound 15 with a free O-5 position available for phosphorylation [1]. In contrast, a per-benzylated ribitol (lacking the allyl handle) would require global hydrogenolysis to unmask any hydroxyl, destroying the regioselectivity needed for subsequent phosphorylation at O-5. Similarly, an analog bearing only acetyl or silyl protecting groups would lack the stability to hydrogenolysis conditions required for benzyl group removal at later stages. This orthogonal deprotection sequence is a documented, experimentally validated advantage of the allyl/benzyl protection pattern.

Orthogonal Protecting Groups Allyl Ether Chemistry Oligosaccharide Synthesis

Documented and Evidence-Supported Application Scenarios for (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol


Haemophilus influenzae Type b (Hib) Conjugate Vaccine Intermediate Manufacturing

This compound serves as the foundational protected ribitol building block in the synthesis of ribosylribitol phosphate oligomers that constitute the antigenic backbone of Hib conjugate vaccines [1]. In the Hermans et al. (1987) synthesis, 5-O-allyl-2,3,4-tri-O-benzyl-D-ribitol (8) is glycosylated at O-1 with an activated ribofuranose donor to form the protected ribosylribitol core, which is then sequentially deprotected and phosphorylated to yield immunogenic oligomers that can be conjugated to carrier proteins such as tetanus toxoid [2]. The orthogonal allyl/benzyl protection pattern is essential for achieving the correct regiochemistry of phosphorylation at O-5 of the ribitol moiety [1].

Influenza Neuraminidase Inhibitor Scaffold Exploration and Medicinal Chemistry

With a reported IC₅₀ of 1 μM against Influenza A H1N1 strains (vendor data) and 210 nM in a ChEMBL-curated sialidase inhibition assay [3], this compound presents a unique opportunity for medicinal chemistry groups seeking to explore neuraminidase-targeting scaffolds where the protected polyol framework can be elaborated into diverse analog libraries. The presence of the allyl group further enables downstream diversification via cross-metathesis or click chemistry without disturbing the benzyl-protected secondary alcohols .

Propenyl Derivative Synthesis via Allyl Isomerization: A Latent-Active Glycosylation Strategy

The O-5 allyl group can be isomerized to the corresponding trans-1-propenyl ether, converting the compound into a latent glycosyl acceptor or donor [1]. This latent-active glycosylation strategy is documented in carbohydrate chemistry literature and relies on the orthogonal stability of the allyl group to the conditions used for benzyl ether manipulation and vice versa [1]. Researchers working on convergent oligosaccharide assembly can procuring this compound as a ready-to-use, dual-function building block [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.